molecular formula C17H29F2NSn B15326499 2,4-Difluoro-3-(tributylstannyl)pyridine

2,4-Difluoro-3-(tributylstannyl)pyridine

Cat. No.: B15326499
M. Wt: 404.1 g/mol
InChI Key: HZIDIPWMVMENDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-(tributylstannyl)pyridine is a fluorinated pyridine derivative that contains both fluorine and organotin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,4-difluoropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,4-Difluoro-3-(tributylstannyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(tributylstannyl)pyridine exerts its effects is primarily through its reactivity with other chemical species. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-(tributylstannyl)pyridine
  • 2,5-Difluoro-3-(tributylstannyl)pyridine
  • 3,4-Difluoro-2-(tributylstannyl)pyridine

Uniqueness

2,4-Difluoro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the fluorine and stannyl groups on the pyridine ring.

Properties

Molecular Formula

C17H29F2NSn

Molecular Weight

404.1 g/mol

IUPAC Name

tributyl-(2,4-difluoropyridin-3-yl)stannane

InChI

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-2-8-5(7)3-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;

InChI Key

HZIDIPWMVMENDT-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.